molecular formula C18H13Cl2NO2 B2456364 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid CAS No. 862785-61-3

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2456364
CAS No.: 862785-61-3
M. Wt: 346.21
InChI Key: ZQVUXLKHKKUIQV-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . It also contains chloro and carboxylic acid substituents, which can significantly influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline core), chloro substituents, and a carboxylic acid group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The quinoline core of the molecule can participate in various chemical reactions, particularly electrophilic aromatic substitution reactions. The carboxylic acid group can undergo reactions typical for this functional group, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The chloro substituents could potentially increase the compound’s lipophilicity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of many quinoline derivatives, it could be interesting to explore its potential use in medicinal chemistry .

Properties

IUPAC Name

7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-9-14(20)7-6-13-15(18(22)23)10(2)16(21-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVUXLKHKKUIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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